molecular formula C16H17NOS B2952072 N-(p-tolyl)-2-(p-tolylthio)acetamide CAS No. 403834-43-5

N-(p-tolyl)-2-(p-tolylthio)acetamide

Cat. No.: B2952072
CAS No.: 403834-43-5
M. Wt: 271.38
InChI Key: NASGYVUKWXLZCO-UHFFFAOYSA-N
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Description

N-(p-tolyl)-2-(p-tolylthio)acetamide is an organic compound characterized by the presence of a tolyl group attached to both the nitrogen and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(p-tolyl)-2-(p-tolylthio)acetamide typically involves the reaction of p-toluidine with p-tolylthioacetic acid. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The mixture is heated to facilitate the formation of the amide bond, resulting in the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(p-tolyl)-2-(p-tolylthio)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into corresponding amines or thiols.

    Substitution: The tolyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

N-(p-tolyl)-2-(p-tolylthio)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(p-tolyl)-2-(p-tolylthio)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(p-tolyl)-p-toluenesulphonamide
  • N-(naphthalen-1-yl)-3-(p-tolylthio)propanamide

Uniqueness

N-(p-tolyl)-2-(p-tolylthio)acetamide is unique due to its dual tolyl substitution on both nitrogen and sulfur atoms, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(4-methylphenyl)-2-(4-methylphenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NOS/c1-12-3-7-14(8-4-12)17-16(18)11-19-15-9-5-13(2)6-10-15/h3-10H,11H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NASGYVUKWXLZCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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